molecular formula C9H15N3O2 B13282949 methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B13282949
M. Wt: 197.23 g/mol
InChI Key: GEKJOTHUBJQXPQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate.

    4-Amino-3,5-dimethyl-1H-pyrazole: Another related compound with similar structural features.

    Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate: A structural isomer with different substitution patterns.

Uniqueness

This compound is unique due to the presence of both an amino group and an ester functional groupIts structural features also enable it to interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications .

Biological Activity

Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound's structure features a pyrazole ring with amino and methyl substituents, contributing to its biological profile. It can be synthesized through various methods, including:

  • Condensation Reactions : The reaction between (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methanol and propanoic acid derivatives under acidic conditions.
  • Nucleophilic Substitution : Utilizing reagents like KOH in DMSO to facilitate the formation of the desired product.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .

Compound Target Bacteria Concentration (µg/mL) Inhibition (%)
Example AE. coli4065
Example BStaphylococcus aureus4070

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies have demonstrated that related pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by up to 93% at specific concentrations . This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. Among them, a derivative similar to this compound showed promising results with significant inhibition of TNF-α production .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of various pyrazole compounds against multiple pathogens. The results indicated that certain derivatives exhibited strong antibacterial effects comparable to standard antibiotics .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-(4-amino-3,5-dimethylpyrazol-1-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-5-8(10)6(2)12(11-5)7(3)9(13)14-4/h7H,10H2,1-4H3

InChI Key

GEKJOTHUBJQXPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)OC)C)N

Origin of Product

United States

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